molecular formula C14H22ClN B1654003 1-Benzyl-N-methylcyclohexylamine hydrochloride CAS No. 20937-33-1

1-Benzyl-N-methylcyclohexylamine hydrochloride

Cat. No. B1654003
CAS RN: 20937-33-1
M. Wt: 239.78 g/mol
InChI Key: OMNHRAILOSQYDS-UHFFFAOYSA-N
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Description

1-Benzyl-N-methylcyclohexylamine hydrochloride is a chemical compound with the linear formula C15H24ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm the product identity and/or purity .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-N-methylcyclohexylamine hydrochloride is represented by the linear formula C15H24ClN . The molecular weight of this compound is 253.818 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Arylcyclohexylamines : 1-Benzyl-N-methylcyclohexylamine hydrochloride is part of a group of compounds synthesized for evaluation as central nervous system depressants. These compounds, including 1-(1-Phenylcyclohexyl)piperidine, were synthesized from 1-piperidinocyclohexanecarbonitrile and evaluated for their cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

  • Analytical Characterization : Research has focused on synthesizing and characterizing a range of N-alkyl-arylcyclohexylamines, including 1-Benzyl-N-methylcyclohexylamine hydrochloride. These studies are vital for identifying new substances of abuse, with analytical characterizations performed using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016).

Pharmacological Research

  • Dissociative Anesthesia Studies : Compounds related to 1-Benzyl-N-methylcyclohexylamine hydrochloride have been studied for their potential as intravenously administered anesthetics, combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression. Phencyclidine hydrochloride, a related compound, was the prototype for these studies (Corssen & Domino, 1966).

  • Antidepressant Biochemical Profile : Studies have been conducted on compounds structurally similar to 1-Benzyl-N-methylcyclohexylamine hydrochloride to evaluate their neurochemical profile indicative of antidepressant activity. These studies are significant for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Muth et al., 1986).

Safety and Hazards

The safety data sheet for a related compound, N-Methylcyclohexylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and may be corrosive to metals. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage .

properties

IUPAC Name

1-benzyl-N-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-15-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHRAILOSQYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943227
Record name 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20937-33-1
Record name Cyclohexylamine, 1-benzyl-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-N-methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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